molecular formula C19H19FN2O3S B2946956 N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine CAS No. 823828-31-5

N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine

Cat. No.: B2946956
CAS No.: 823828-31-5
M. Wt: 374.43
InChI Key: MKMREVWLOUHCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Molecular Probes

N-butyl-4-((4-fluorophenyl)sulfonyl)-2-phenyloxazol-5-amine derivatives have been utilized in the synthesis of new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, attributed to an intramolecular charge transfer mechanism. Their unique fluorescence properties, including long emission wavelengths, high fluorescence quantum yields, and large Stokes shifts, make them suitable for developing ultra-sensitive fluorescent molecular probes. These probes can be applied in studying various biological events and processes due to their fluorescence-environment dependence (Diwu et al., 1997).

Curing Systems for Polymers

The compound has also been explored in curing systems for benzoxazine monomers, where amines act as nucleophilic hardeners. This application benefits from the rapid curing of the monomers upon heating, which is crucial for improving the chemical structure, material properties, and processability of thermosetting resins (Sun et al., 2015).

Anion Exchange Polymer Electrolytes

Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized through reactions involving activated fluorophenyl-amine. This synthesis method offers precise control over cation functionality without side reactions, directly incorporating guanidinium into stable phenyl rings. Such polymer electrolytes are crucial for various electrochemical applications (Kim et al., 2011).

Metal-Catalyzed Reactions

Research has also explored the use of sulfonyl and fluorophenyl groups in metal-catalyzed hydrohydrazination and hydroazidation reactions of olefins. These reactions provide efficient pathways for functionalizing olefins, yielding hydrazines and azides that serve as versatile intermediates for further transformations. Such processes are vital in synthetic chemistry for the development of new materials and molecules (Waser et al., 2006).

Properties

IUPAC Name

N-butyl-4-(4-fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-2-3-13-21-18-19(22-17(25-18)14-7-5-4-6-8-14)26(23,24)16-11-9-15(20)10-12-16/h4-12,21H,2-3,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMREVWLOUHCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.